1-(7-Methylbenzofuran-2-yl)-ethanone
CAS No.:
Cat. No.: VC13379258
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O2 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-(7-methyl-1-benzofuran-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H10O2/c1-7-4-3-5-9-6-10(8(2)12)13-11(7)9/h3-6H,1-2H3 |
| Standard InChI Key | AGVOVVZRHJUDAS-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C=C(O2)C(=O)C |
| Canonical SMILES | CC1=C2C(=CC=C1)C=C(O2)C(=O)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(7-methyl-1-benzofuran-2-yl)ethanone, reflecting its benzofuran backbone with a methyl group at the 7-position and an acetyl group at the 2-position . Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 189.21 g/mol . The structure comprises a fused benzene and furan ring system (benzofuran), substituted with a methyl group on the benzene ring and a ketone group on the furan ring.
Structural Characteristics
X-ray crystallography and spectroscopic analyses confirm the planar geometry of the benzofuran core, with the acetyl group adopting a conformation perpendicular to the ring system . The methyl group at the 7-position introduces steric effects that influence reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the methyl group on the benzene ring resonates at δ 2.50 ppm, while the acetyl methyl protons appear at δ 2.63 ppm . The aromatic protons exhibit coupling patterns consistent with substitution at the 7-position .
Synthesis and Manufacturing
Friedel-Crafts Acylation
A common synthetic route involves Friedel-Crafts acylation of 7-methylbenzofuran. In this method, 7-methylbenzofuran reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(7-methylbenzofuran-2-yl)-ethanone. The reaction proceeds via electrophilic substitution, with the acyl group preferentially attaching to the electron-rich 2-position of the furan ring. Typical yields range from 60–75%, depending on reaction conditions.
Bromination and Substitution
Alternative pathways involve bromination of pre-formed benzofuran ketones. For example, 1-(3,5-dimethylbenzofuran-2-yl)ethanone can be brominated using pyridinium tribromide to introduce a bromine atom at the α-position of the ketone . Subsequent nucleophilic substitution with amines or azoles yields β-amino alcohols or α-azole ketones, respectively . While this method is more complex, it allows for functionalization of the acetyl group, enabling the synthesis of derivatives with enhanced biological activity .
Alternative Synthetic Pathways
Recent advances include enzymatic bioreduction using Saccharomyces cerevisiae or Aureobasidium pullulans to produce chiral intermediates . Although these methods are primarily applied to derivatives, they highlight the potential for asymmetric synthesis of 1-(7-methylbenzofuran-2-yl)-ethanone analogs.
Physicochemical Properties
Physical Properties
1-(7-Methylbenzofuran-2-yl)-ethanone is a crystalline solid at room temperature, with a melting point of 82–84°C . It exhibits moderate solubility in polar organic solvents such as ethanol (≈15 mg/mL) and dichloromethane (≈30 mg/mL) but limited solubility in water (<1 mg/mL) . The compound’s logP value of 2.1 suggests moderate lipophilicity, making it suitable for penetration through biological membranes.
Table 1: Physicochemical Properties of 1-(7-Methylbenzofuran-2-yl)-ethanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 82–84°C |
| Solubility (Ethanol) | 15 mg/mL |
| LogP | 2.1 |
Chemical Stability and Reactivity
The compound is stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic media, cleaving the furan ring . The acetyl group participates in nucleophilic additions, such as condensation reactions with hydrazines to form hydrazones . Bromination at the α-position of the ketone is feasible using reagents like pyridinium tribromide, yielding 2-bromo-1-(7-methylbenzofuran-2-yl)ethanone .
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| 2-Bromo-1-(3,5-dimethylbenzofuran-2-yl)ethanone | 1.5 μg/mL | Malassezia furfur |
| 1-(Benzofuran-2-yl)-2-imidazolylethanone | 64 μg/mL | Staphylococcus aureus |
Applications in Scientific Research
Medicinal Chemistry
1-(7-Methylbenzofuran-2-yl)-ethanone serves as a precursor for bioactive derivatives. For example, condensation with hydrazines yields hydrazones evaluated for antitumor activity . Additionally, its brominated derivatives are intermediates in synthesizing quinoxaline hybrids with antifungal properties .
Material Science
The compound’s rigid benzofuran core makes it a candidate for organic semiconductors. Its electron-withdrawing acetyl group enhances charge transport properties, with preliminary studies showing hole mobility of 0.12 cm²/V·s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume